1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a trifluoromethyl group, a phenyl group, a sulfonyl group, a piperidinyl group, and a pyrrolidinol group . These groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and pyrrolidine rings suggests that it would have a cyclic structure. The trifluoromethyl group would likely add electron-withdrawing character, potentially affecting the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the polar sulfonyl and hydroxyl groups could impact its solubility in different solvents .Scientific Research Applications
Cyclization Catalyst
- Sulfonamides as Cyclization Terminators : Trifluoromethanesulfonic acid, related to the compound , acts as an excellent catalyst for cyclization reactions. It's used to form pyrrolidines, indicating potential application in creating complex polycyclic systems (Haskins & Knight, 2002).
Synthesis of Functionalised Pyrrolidines
- Direct Asymmetric Syntheses : Phenyl-stabilized chiral sulfur ylides react with hemiaminals to produce functionalized pyrrolidines with high enantioselectivity. This suggests a role in synthesizing diverse pyrrolidine derivatives (Kokotos & Aggarwal, 2006).
Modification in CCR5 Receptor Antagonists
- CCR5 Receptor Antagonists : Modifications in the phenylpropylpiperidine moiety of CCR5 antagonist compounds involve using electron-deficient aromatics and replacing the benzylic methylene with groups like sulfones, indicating potential in balancing antiviral potency and pharmacokinetics (Lynch et al., 2003).
Synthesis of Hydroxypyrrolidines and Hydroxypiperidines
- Cyclization of γ-Oxygenated-α,β-Unsaturated Sulfones : Intramolecular conjugate addition of N-substituted γ-oxygenated-α,β-unsaturated phenyl sulfones leads to the stereoselective preparation of disubstituted pyrrolidines and piperidines (Carretero, Arrayás & Gracia, 1996).
Rearrangement in Sulfonamide Synthesis
- Sulfonamide Rearrangement : Sulfonamides derived from serine and threonine undergo rearrangement to form pyrrolidin-3-ones, suggesting a role in generating novel pyrrolidines (Králová et al., 2019).
RORγt Inverse Agonist Synthesis
- Discovery of RORγt Inverse Agonists : A new series of phenyl (3-phenylpyrrolidin-3-yl)sulfones was discovered as RORγt inverse agonists, highlighting potential in drug discovery for specific receptor targets (Duan et al., 2019).
Material Synthesis
- Fluorinated Polyamide Synthesis : The compound's related derivatives are used in synthesizing new diamines containing pyridine and trifluoromethylphenyl groups, which are key in creating fluorinated polyamides with specific properties (Liu et al., 2013).
Development of Inverse Agonists and Antiviral Agents
- Structural Modifications for Antiviral Agents : Structural modifications in the compound's related class, including the introduction of sulfonyl groups, are crucial in developing antiviral agents and inverse agonists with balanced properties (Lynch et al., 2003).
Mechanism of Action
Target of action
Compounds containing a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of action
Without specific information about “1-(1-((3-(Trifluoromethyl)phenyl)sulfonyl)piperidin-4-yl)pyrrolidin-3-ol”, it’s hard to determine its exact mode of action. The pyrrolidine ring is known to contribute to the stereochemistry of the molecule and increase the three-dimensional coverage due to the non-planarity of the ring .
Biochemical pathways
Pyrrolidine derivatives have been reported to have various biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of action
Different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[1-[3-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]pyrrolidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c17-16(18,19)12-2-1-3-15(10-12)25(23,24)21-8-4-13(5-9-21)20-7-6-14(22)11-20/h1-3,10,13-14,22H,4-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVNFZZYTTYNHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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